6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound. Its unique structure makes it a point of interest in various scientific fields, including chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis processes. Starting from basic precursors, the compound undergoes:
Cyclization: : The formation of the pyridine ring.
Piperidine Functionalization: : Introducing the piperidine ring with proper substituents.
Oxidative Coupling: : Linking the pyrimidinyl group.
Industrial Production Methods:
While laboratory methods can be scaled up, industrial production would focus on optimizing yield and purity. Techniques such as high-throughput screening, flow chemistry, and advanced purification methods are employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : Can occur at various positions, especially at the pyridine or piperidine ring.
Reduction: : Targeting the carbonyl groups.
Substitution: : Primarily at the pyrimidinyl or piperidinyl positions.
Common Reagents and Conditions:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenated compounds in nucleophilic substitution reactions.
Major Products Formed:
Oxidative products leading to ketones or alcohols.
Reduced forms often resulting in hydroxyl derivatives.
Substituted derivatives with various functional groups enhancing its applicability.
Scientific Research Applications
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one finds applications in:
Chemistry: : As an intermediate in synthetic organic reactions.
Biology: : As a potential ligand for biochemical assays.
Medicine: : Exploring its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Used in material science for developing specialized polymers or coatings.
Mechanism of Action
The Mechanism:
The compound's mechanism of action often involves:
Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.
Pathways: : It might be part of metabolic pathways in cells or influence signaling cascades.
Comparison with Similar Compounds
6-(pyridin-2-yl)-piperidine derivatives.
Compounds with pyrimidinyl groups linked to other nitrogen-containing heterocycles.
This should give you a comprehensive overview of the compound. Fascinating stuff, right?
Properties
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)19-11-20-17(12)25-10-14-6-8-22(9-7-14)18(24)15-4-3-5-16(23)21-15/h3-5,11,14H,6-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEVVONBVCRZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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